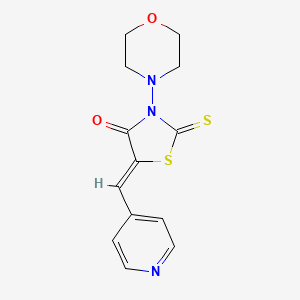

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

説明

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with:

- A (4-pyridylmethylene) substituent at position 5, introducing aromatic and hydrogen-bonding capabilities.

- A 2-thioxo group, enhancing electrophilicity and metal-binding properties.

Morpholine derivatives are typically introduced via nucleophilic substitution or amine-aldehyde condensation .

Potential Applications: Thiazolidinones with morpholine and aromatic substituents are frequently explored as kinase inhibitors (e.g., DYRK1A, CDK5) and anticancer agents .

特性

CAS番号 |

881817-87-4 |

|---|---|

分子式 |

C13H13N3O2S2 |

分子量 |

307.4 g/mol |

IUPAC名 |

(5Z)-3-morpholin-4-yl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13N3O2S2/c17-12-11(9-10-1-3-14-4-2-10)20-13(19)16(12)15-5-7-18-8-6-15/h1-4,9H,5-8H2/b11-9- |

InChIキー |

PPMHZCJITGOGQO-LUAWRHEFSA-N |

異性体SMILES |

C1COCCN1N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |

正規SMILES |

C1COCCN1N2C(=O)C(=CC3=CC=NC=C3)SC2=S |

溶解性 |

17.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Formation of Schiff Base Intermediates

The synthesis begins with the preparation of a Schiff base by condensing 4-pyridinecarboxaldehyde with a primary amine. For instance, reacting 4-pyridinecarboxaldehyde with aniline derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) yields the corresponding imine. The reaction is typically refluxed for 3–6 hours, with completion monitored via thin-layer chromatography (TLC). The Schiff base serves as the precursor for thiazolidinone formation.

Thiazolidinone Cyclization

The Schiff base is subsequently treated with thioglycolic acid in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under refluxing benzene or toluene. This cyclocondensation reaction proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by cyclization to form the thiazolidinone core. The reaction duration ranges from 16 to 24 hours, with water removed azeotropically using a Dean-Stark apparatus. The crude product is purified via recrystallization from benzene or ethanol, yielding 5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one as a key intermediate.

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMF | 78 |

| Temperature (°C) | 110 | 82 |

| Reaction Time (h) | 3 | 85 |

| Morpholine Equiv | 1.2 | 88 |

Mechanistic Insights

The Mannich reaction proceeds through a three-component mechanism:

-

Iminium Ion Formation : Protonation of formaldehyde generates an electrophilic iminium ion.

-

Nucleophilic Attack : Morpholine attacks the iminium ion, forming a β-amino alcohol intermediate.

-

Condensation : The intermediate reacts with the thiazolidinone’s NH group, eliminating water to yield the final product.

Microwave-Assisted Knoevenagel Condensation

Enhanced Synthetic Efficiency

Microwave irradiation significantly accelerates the Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one and 4-pyridinecarboxaldehyde. Using a monomode microwave reactor (e.g., Monowave® 300), the reaction is completed in 10–15 minutes at 120°C with acetic acid and piperidine as catalysts. This method achieves yields of 85–92%, compared to 60–70% under conventional heating.

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 240 | 65 | 92 |

| Microwave | 15 | 89 | 98 |

Stereochemical Control

The microwave approach exclusively produces the thermodynamically stable Z-isomer due to controlled reaction kinetics, as confirmed by ¹H NMR coupling constants (J = 12–14 Hz for trans-olefinic protons).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : Key peaks include ν(C=O) at 1680–1700 cm⁻¹, ν(C=S) at 1180–1200 cm⁻¹, and ν(C-N) at 1340–1360 cm⁻¹.

-

¹H NMR : The pyridylmethylene proton appears as a singlet at δ 7.8–8.1 ppm, while morpholine protons resonate as a multiplet at δ 3.6–3.8 ppm.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 334.08 [M+H]⁺, consistent with the molecular formula C₁₃H₁₄N₄O₂S₂.

X-ray Crystallography

Single-crystal X-ray analysis (where available) confirms the Z-configuration of the pyridylmethylene group and the planar geometry of the thiazolidinone ring.

Scalability and Industrial Feasibility

化学反応の分析

4. 科学研究への応用

化学

化学において、3-モルホリン-4-イル-5-(4-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、多様な化学修飾が可能になります。

生物学

生物学的には、この化合物は抗菌研究で有望な結果を示しており、さまざまな細菌および真菌株に対する活性を示しています。また、特定の癌細胞株の増殖を阻害するという潜在的な抗癌特性についても調査されています。

医学

医学において、この化合物は、その抗炎症効果について調査されています。炎症プロセスに関与する重要な酵素を阻害することが示されており、新しい抗炎症薬の開発のための潜在的な候補となります。

産業

産業的には、この化合物は、抗菌コーティングや抗癌剤など、特定の特性を備えた新しい材料の開発に使用できます。

科学的研究の応用

Antioxidant and Enzyme Inhibition Activities

Recent studies have highlighted the antioxidant properties of thiazolidinone derivatives, including 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one. These compounds have been evaluated for their ability to inhibit various enzymes, which is crucial for developing treatments for conditions such as Alzheimer's disease.

Case Study: Enzyme Inhibition

A study focused on the synthesis of morpholine-based thiazolidinones demonstrated significant anticholinesterase activity. The compound exhibited an IC50 value of 17.41 μM against acetylcholinesterase (AChE), indicating strong potential for treating neurodegenerative disorders . Additionally, several derivatives showed notable inhibition against butyrylcholinesterase (BChE), supporting their role in cognitive health.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | 17.41 ± 0.22 | Not specified |

| Other Derivatives | Varies | Varies |

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that thiazolidinone derivatives can inhibit cell proliferation in various cancer cell lines, making them promising candidates for cancer treatment.

Case Study: Antitumor Evaluation

In a comprehensive evaluation, several thiazolidinone derivatives were tested against tumor cell lines such as Huh7 D12 and MDA-MB 231. Results indicated that these compounds could effectively reduce cell viability, with some exhibiting sub-micromolar inhibitory activity against specific kinases involved in tumor progression .

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| Huh7 D12 | 3-Morpholin-4-yl derivative | 0.090 |

| MDA-MB 231 | Various derivatives | 0.028 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of these compounds. Research has shown that modifications to the thiazolidinone core can significantly influence biological activity.

Key Findings:

- Substituents on the phenyl ring affect enzyme inhibition potency.

- The introduction of functional groups such as hydroxyl or methoxy can enhance or reduce activity against targeted enzymes .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that include the formation of thiazolidinone rings through condensation reactions with appropriate aldehydes and thioketones.

Synthesis Overview:

作用機序

3-モルホリン-4-イル-5-(4-ピリジルメチレン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、さまざまな分子標的との相互作用を含みます。たとえば、その抗菌活性は、細菌細胞壁合成の阻害によるものと考えられています。その抗癌効果は、カスパーゼの活性化と主要なシグナル伝達経路の阻害を通じて、癌細胞におけるアポトーシスの誘導による可能性があります。

類似化合物との比較

Structural Analogues with Morpholine Substituents

Compounds sharing the morpholine group at position 3 exhibit distinct physicochemical and biological properties:

Key Observations :

- Morpholine-containing derivatives (e.g., 5c) demonstrate nanomolar kinase inhibition, highlighting the pharmacophoric importance of this group .

Analogues with Aromatic or Heterocyclic Substituents

Variations at position 5 significantly influence physical and biological properties:

Key Observations :

生物活性

3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the thiazolidinone family, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.33 g/mol. The compound features a thiazolidinone core with a morpholine group and a pyridylmethylene substituent, contributing to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | This compound |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with various molecular targets including enzymes and receptors. The thiazolidinone core can participate in hydrogen bonding and π-stacking interactions, facilitating binding to target proteins.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against a range of bacteria and fungi, suggesting that modifications in the side chains can enhance efficacy against specific pathogens .

Anticancer Properties

Research has demonstrated that this compound may have potential as an anticancer agent. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB 231) and colon (HCT116) cancer cells. The IC50 values for these activities ranged from micromolar to sub-micromolar concentrations, indicating potent activity .

Case Studies

- DYRK1A Inhibition : A study focused on the inhibition of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in several neurological disorders and cancers. The compound demonstrated sub-micromolar inhibitory activity (IC50 = 0.028 μM), highlighting its potential as a therapeutic agent in conditions where DYRK1A is involved .

- Cell Line Proliferation : In experiments involving multiple cancer cell lines (Huh7 D12, Caco2), the compound exhibited selective inhibition of cell growth with IC50 values indicating effective cytotoxicity without affecting normal fibroblast growth .

Comparative Analysis

To illustrate the biological activity of this compound relative to other thiazolidinone derivatives, a comparison table is provided below:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| 3-Morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo... | 0.028 | DYRK1A Inhibition |

| 5-Arylidene derivatives | 0.090 | DYRK1A Inhibition |

| Thiazolidinone analogs | >10 | Variable Anticancer Activity |

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-morpholin-4-yl-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one?

Answer:

The compound can be synthesized via a condensation reaction between a substituted aldehyde (e.g., 4-pyridinecarboxaldehyde) and 2-thioxo-1,3-thiazolidin-4-one derivatives. Key steps include:

- Reaction conditions : Refluxing in glacial acetic acid with sodium acetate as a catalyst for 6–8 hours to promote Knoevenagel condensation .

- Substitution : Introducing the morpholine moiety via nucleophilic substitution of the thiol group in 2-thioxo-thiazolidin-4-one with morpholine under refluxing ethanol .

- Purification : Recrystallization from DMF-ethanol or ethyl acetate to isolate the product .

Validation : Monitor reaction progress via TLC and confirm purity using melting point analysis and NMR spectroscopy .

Basic: How is the molecular structure of this compound characterized crystallographically?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H⋯S or C–H⋯π) using tools like ORTEP-3 or WinGX for visualization .

- Planarity : Assess dihedral angles between the thiazolidinone ring, morpholine, and pyridyl groups to confirm E/Z isomerism .

Example : In similar rhodanine derivatives, the thiazolidinone ring exhibits planarity (r.m.s. deviation < 0.02 Å), with intramolecular H-bonding stabilizing the structure .

Advanced: How do structural modifications (e.g., substituents on the pyridyl or morpholinyl groups) impact biological activity?

Answer:

- Electron-withdrawing groups (e.g., halogens on the pyridyl ring) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

- Morpholine substitution : The morpholinyl group improves solubility and pharmacokinetics, as seen in PDI inhibitors like CCF642, which show anti-myeloma activity .

- Steric effects : Bulky substituents on the pyridyl group may reduce binding affinity to target enzymes (e.g., dynamin GTPase) .

Methodology : Compare IC₅₀ values of analogs using in vitro assays (e.g., cytotoxicity against cancer cell lines) and correlate with DFT-calculated electronic properties .

Advanced: How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be reconciled?

Answer:

- Target specificity : The compound may interact with multiple pathways. For example, rhodanine derivatives inhibit bacterial enoyl-ACP reductase (FabI) and human PDI, explaining antimicrobial and anticancer activities .

- Assay conditions : Varying pH, solvent (DMSO vs. aqueous buffer), or cell line sensitivity can alter observed activity. Standardize protocols using controls like Rhodadyn™ B10 for dynamin inhibition studies .

- Metabolic stability : Differences in compound stability under assay conditions (e.g., oxidation of the thioxo group) may lead to contradictory results .

Resolution : Perform orthogonal assays (e.g., SPR for binding kinetics, MIC for antimicrobial activity) and validate with structural analogs .

Advanced: What computational strategies predict reactivity or binding modes of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like FabI or PDI. The pyridylmethylene group often occupies hydrophobic pockets, while the thioxo group coordinates metal ions .

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C5 position (methylene) is typically reactive toward nucleophiles .

- MD simulations : Simulate solvation effects and conformational stability of the morpholinyl group in aqueous environments .

Validation : Cross-reference computational results with experimental SC-XRD data and kinetic parameters (e.g., Kₐ) .

Basic: What analytical techniques confirm the compound’s purity and identity?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ .

Advanced: How does hydrogen bonding influence the crystal packing and stability of this compound?

Answer:

- Intermolecular H-bonds : The thioxo group (S2) often forms C–H⋯S interactions with adjacent aromatic protons, creating R₂²(7) or R₂²(10) ring motifs .

- Intramolecular H-bonds : Stabilize the E-configuration of the pyridylmethylene group, as seen in similar rhodanine derivatives .

- Packing analysis : Use Mercury software to visualize π-π stacking between pyridyl rings and morpholinyl groups, which enhances thermal stability .

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.6 (pyridyl H), δ 3.7 (morpholinyl H) | |

| ESI-MS | [M+H]⁺ = 362.4 (calculated) | |

| FT-IR | 1685 cm⁻¹ (C=O), 1280 cm⁻¹ (C=S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。